molecular formula C21H23N3O3 B2488248 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1235030-19-9

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2488248
CAS No.: 1235030-19-9
M. Wt: 365.433
InChI Key: ACMJEFZLPANQFV-UHFFFAOYSA-N
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Description

7-Methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and development. Its molecular architecture, featuring a benzofuran core linked to a piperidine scaffold substituted with a pyridine ring, is commonly investigated for its potential to interact with central nervous system targets . Researchers utilize this compound primarily as a key intermediate in hit-to-lead optimization campaigns, where its structure serves as a versatile template for constructing focused libraries aimed at improving potency and selectivity . The presence of the methoxy-substituted benzofuran carboxamide group is a motif found in compounds studied for various biological activities, making this molecule a valuable tool for probing structure-activity relationships (SAR) . The piperidinyl-pyridinyl moiety is a privileged structure in medicinal chemistry, known to confer favorable pharmacodynamic properties and is often explored for its ability to modulate kinase activity or other enzyme families . This compound is provided For Research Use Only and is intended for rigorous in vitro pharmacological profiling and as a building block in synthetic chemistry to develop novel therapeutic candidates.

Properties

IUPAC Name

7-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-17-6-4-5-16-13-18(27-20(16)17)21(25)23-14-15-8-11-24(12-9-15)19-7-2-3-10-22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJEFZLPANQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the piperidinyl-pyridinyl moiety. Common reagents used in these reactions include methoxybenzene, pyridine, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .

Scientific Research Applications

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide include other benzofuran derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound known for its intricate molecular structure and potential biological activities. This compound features a benzofuran core with a methoxy group and a piperidine-pyridine moiety, which may contribute to its pharmacological properties. Recent studies have highlighted its significance in various therapeutic areas, particularly in cancer treatment.

Chemical Structure and Properties

The compound's IUPAC name indicates its structural components, including:

  • Benzofuran core : A bicyclic structure that may interact with sigma receptors, implicated in several neurological functions.
  • Methoxy group : Located at the 7-position, potentially enhancing lipophilicity and receptor binding.
  • Piperidine-pyridine moiety : Contributes to the compound's interaction with biological targets.

Table 1: Basic Properties of 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

PropertyValue
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
CAS Number2034588-66-2

Biological Activity

Research indicates that 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibits significant biological activity, particularly in cancer therapy. Its structural characteristics suggest potential interactions with various molecular targets involved in cell proliferation and apoptosis.

The compound's mechanism of action may involve:

  • Sigma Receptor Modulation : Interaction with sigma receptors can influence neurotransmitter systems and may have implications for neuroprotection and anti-cancer effects.
  • Inhibition of Cell Proliferation : Studies indicate that similar compounds can inhibit the growth of cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumor cells.
  • Induction of Apoptosis : The potential to trigger programmed cell death pathways has been observed in related compounds, highlighting the need for further investigation into this compound's apoptotic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study investigated the effects of a structurally similar benzofuran derivative on human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM, demonstrating better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Study 2: Mechanistic Insights

Research into the mechanism revealed that related compounds could upregulate caspase levels (a marker of apoptosis), indicating that they might induce apoptotic pathways in cancer cells .

Table 2: Comparative IC50 Values

CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
7-methoxy...0.87 - 12.911.75 - 9.46
5-Fluorouracil17.0211.73

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by functionalization of the piperidine and pyridine moieties. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond between the benzofuran-carboxylic acid and the piperidine-methylamine intermediate .
  • Piperidine Functionalization : Substitution at the piperidine nitrogen with pyridin-2-yl groups via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Critical Conditions : Maintain inert atmospheres (N₂/Ar) during coupling steps, optimize pH (6–8) for amidation, and use polar aprotic solvents (DMF, DMSO) to enhance solubility .

Q. What safety precautions and handling protocols should be followed when working with this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powdered forms .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm molecular connectivity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₃N₃O₃) with <2 ppm mass error .
    • HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .

Advanced Research Questions

Q. How do structural modifications at the piperidine or benzofuran moieties affect the compound's biological activity?

Methodological Answer:

  • Piperidine Modifications :
    • Pyridine Substitution : Replacing pyridin-2-yl with bulkier groups (e.g., 3-chlorophenyl) reduces receptor binding affinity due to steric hindrance, as shown in analogous piperazinyl derivatives .
    • Methyl Group Addition : Introducing methyl groups at the piperidine 4-position enhances metabolic stability by reducing CYP450 oxidation .
  • Benzofuran Modifications :
    • Methoxy Position : Shifting the methoxy group from the 7- to 5-position decreases solubility but increases lipophilicity, impacting membrane permeability .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT₂A). Focus on hydrogen bonding with the benzofuran carbonyl and π-π stacking with pyridine .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers address discrepancies in biological activity data observed across different experimental models?

Methodological Answer:

  • Experimental Replication : Repeat assays in triplicate using standardized protocols (e.g., consistent cell lines, serum-free media) to minimize variability .
  • Cross-Model Validation : Compare results from in vitro (e.g., HEK293 cells) and ex vivo (e.g., isolated tissue) models to identify model-specific artifacts .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for covariates (e.g., assay temperature, compound batch) .

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